ETHYL 8,8-DIMETHYL-5-MORPHOLINO-8,9-DIHYDRO-6H-PYRANO[4,3-D]THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE
Overview
Description
ETHYL 8,8-DIMETHYL-5-MORPHOLINO-8,9-DIHYDRO-6H-PYRANO[4,3-D]THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE is a complex heterocyclic compound that features a unique fusion of pyrano, thieno, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 8,8-DIMETHYL-5-MORPHOLINO-8,9-DIHYDRO-6H-PYRANO[4,3-D]THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrano Ring: The initial step involves the cyclization of a suitable precursor to form the pyrano ring.
Introduction of the Thieno Ring: The thieno ring is introduced through a series of reactions involving sulfur-containing reagents.
Formation of the Pyridine Ring: The pyridine ring is formed through cyclization reactions involving nitrogen-containing reagents.
Morpholino Substitution: The morpholino group is introduced through nucleophilic substitution reactions.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
ETHYL 8,8-DIMETHYL-5-MORPHOLINO-8,9-DIHYDRO-6H-PYRANO[4,3-D]THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
ETHYL 8,8-DIMETHYL-5-MORPHOLINO-8,9-DIHYDRO-6H-PYRANO[4,3-D]THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 8,8-DIMETHYL-5-MORPHOLINO-8,9-DIHYDRO-6H-PYRANO[4,3-D]THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Affecting Cellular Pathways: Influencing cellular signaling pathways to alter cell behavior.
Comparison with Similar Compounds
ETHYL 8,8-DIMETHYL-5-MORPHOLINO-8,9-DIHYDRO-6H-PYRANO[4,3-D]THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE can be compared with similar compounds such as:
ETHYL 1-AMINO-8,8-DIMETHYL-5-(PIPERIDIN-1-YL)-8,9-DIHYDRO-6H-PYRANO[4,3-D]THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE: Similar structure but with an amino group instead of a morpholino group.
8,8-DIMETHYL-5-(4-MORPHOLINYL)-8,9-DIHYDRO-6H-PYRANO[4,3-D][1,2]THIAZOLO[5,4-B]PYRIDIN-1-AMINE: Contains a thiazolo ring instead of a thieno ring.
The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 12,12-dimethyl-8-morpholin-4-yl-11-oxa-5-thia-7-azatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-4-24-18(22)15-9-12-13-10-19(2,3)25-11-14(13)16(20-17(12)26-15)21-5-7-23-8-6-21/h9H,4-8,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCRWKDGIHNTDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C3CC(OCC3=C(N=C2S1)N4CCOCC4)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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